1-Chloro-4-fluoro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4FO. It is a chlorinated and fluorinated benzene derivative, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, along with a trichloromethoxy group. This compound is typically used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
The synthesis of 1-Chloro-4-fluoro-2-(trichloromethoxy)benzene involves several steps:
Starting Materials: The synthesis begins with 1-chloro-4-fluorobenzene.
Reaction with Trichloromethyl Reagents: The 1-chloro-4-fluorobenzene is reacted with trichloromethyl reagents in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction introduces the trichloromethoxy group to the benzene ring.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4).
Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding phenols or alcohols.
Scientific Research Applications
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its unique chemical properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The trichloromethoxy group can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethoxy group, leading to different chemical properties and reactivity.
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene: This is a positional isomer with the same functional groups but different positions on the benzene ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-4-fluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJZFNLHLJTEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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